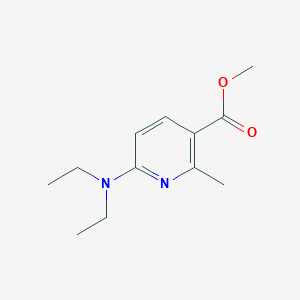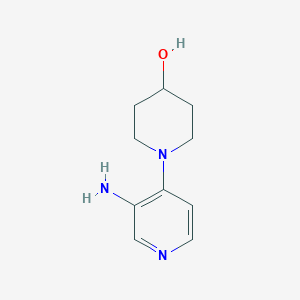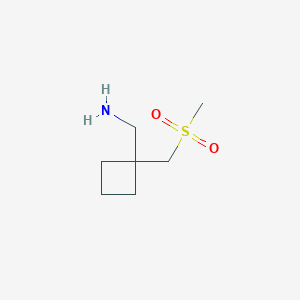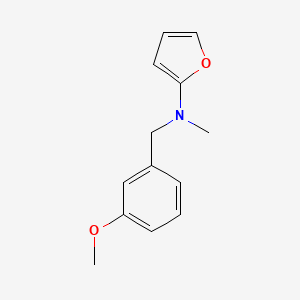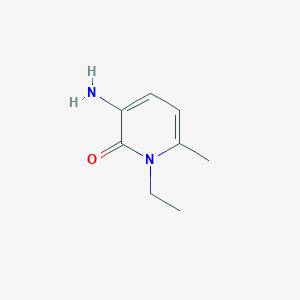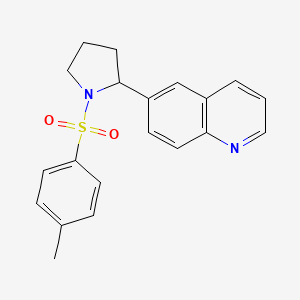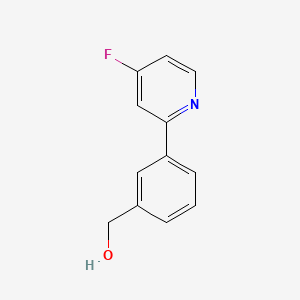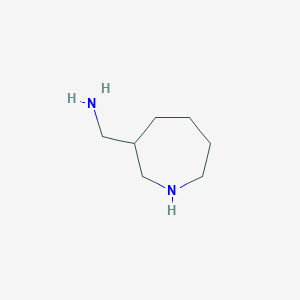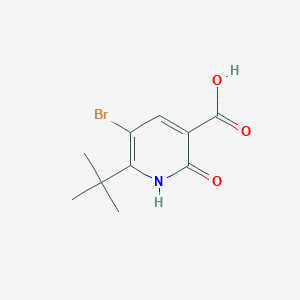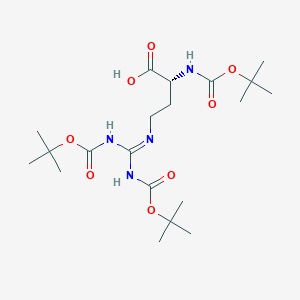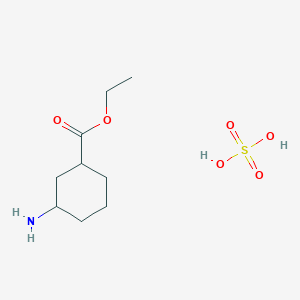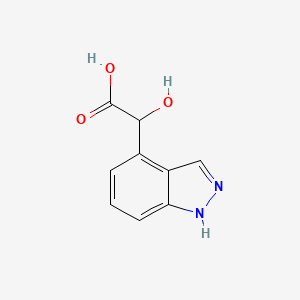
2-Hydroxy-2-(1H-indazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(1H-indazol-4-yl)acetic acid is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(1H-indazol-4-yl)acetic acid can be achieved through several methods. One common approach involves the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the presence of oxygen as the terminal oxidant . Another method involves the reductive cyclization of 2-azidobenzaldehydes with amines to form the indazole core .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic schemes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(1H-indazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Hydroxy-2-(1H-indazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(1H-indazol-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of phosphoinositide 3-kinase δ by binding to its active site, thereby blocking its function . This inhibition can lead to the modulation of various signaling pathways involved in cell growth, survival, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indazol-4-yl)acetic acid
- 2-(1-phenylindazol-4-yl)acetic acid
- 2-(1H-indazol-6-yl)acetic acid
- 2-(1H-indazol-5-yl)acetic acid
- 2-(1H-benzimidazol-4-yl)acetic acid
Uniqueness
2-Hydroxy-2-(1H-indazol-4-yl)acetic acid is unique due to the presence of the hydroxyl group at the 2-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-hydroxy-2-(1H-indazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O3/c12-8(9(13)14)5-2-1-3-7-6(5)4-10-11-7/h1-4,8,12H,(H,10,11)(H,13,14) |
InChI Key |
VEOIXCGGJVVFNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13001916.png)
